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molecular formula C10H12N2 B8546489 4-(2-Aminophenyl)butyronitrile

4-(2-Aminophenyl)butyronitrile

Cat. No. B8546489
M. Wt: 160.22 g/mol
InChI Key: SAFNULYMNFGMLA-UHFFFAOYSA-N
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Patent
US06706924B2

Procedure details

450 mg of 4-(2-nitrophenyl)butyronitrile, dissolved in 12.5 ml of methanol, are added dropwise to a mixture of 412 mg of iron powder (7.5 mmol) and 663 mg of ammonium chloride (12.5 mmol) in 12.5 ml of water at room temperature and under protective gas in a 100 ml glass round-bottomed flask. The mixture is heated for 5 hours with reflux. 25 ml of water are added to the cooled mixture and extraction is performed with toluene. The combined toluene phases are dried and the solvent distilled off under reduced pressure. The residue is purified by column chromatography on silica gel (eluent toluene/ethyl acetate 10:1 v/v). Yield: 276 mg (1.73 mmol, 72%).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
663 mg
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
412 mg
Type
catalyst
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][CH2:12][C:13]#[N:14])([O-])=O.[Cl-].[NH4+].C1(C)C=CC=CC=1>CO.O.[Fe]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][CH2:12][C:13]#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N
Name
Quantity
12.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
663 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
12.5 mL
Type
solvent
Smiles
O
Name
Quantity
412 mg
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined toluene phases are dried
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel (eluent toluene/ethyl acetate 10:1 v/v)

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)CCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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